1-(2-chlorophenyl)-3-{1-[(oxan-2-yl)methyl]-1H-pyrazol-4-yl}urea

Structure-Activity Relationship Medicinal Chemistry Pyrazolyl-Urea

This compound is the 2-chlorophenyl member of a matched-pair series with a fixed oxan-2-yl methyl pyrazol-4-yl urea scaffold. Minor aryl substitutions produce divergent kinase selectivity; generic interchange risks altered target engagement. Ideal for SAR-by-catalog, vector exploration, and FEP validation against p38α MAPK. Halogen-bonding potential at the 2-chlorophenyl terminus. Order the full series to map aryl substitution effects.

Molecular Formula C16H19ClN4O2
Molecular Weight 334.8
CAS No. 2034229-93-9
Cat. No. B2613660
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2-chlorophenyl)-3-{1-[(oxan-2-yl)methyl]-1H-pyrazol-4-yl}urea
CAS2034229-93-9
Molecular FormulaC16H19ClN4O2
Molecular Weight334.8
Structural Identifiers
SMILESC1CCOC(C1)CN2C=C(C=N2)NC(=O)NC3=CC=CC=C3Cl
InChIInChI=1S/C16H19ClN4O2/c17-14-6-1-2-7-15(14)20-16(22)19-12-9-18-21(10-12)11-13-5-3-4-8-23-13/h1-2,6-7,9-10,13H,3-5,8,11H2,(H2,19,20,22)
InChIKeyVKXSTFRUXOUYST-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(2-Chlorophenyl)-3-{1-[(oxan-2-yl)methyl]-1H-pyrazol-4-yl}urea (CAS 2034229-93-9): Procurement-Relevant Structural and Class Profile


1-(2-Chlorophenyl)-3-{1-[(oxan-2-yl)methyl]-1H-pyrazol-4-yl}urea (CAS 2034229-93-9) is a synthetic small molecule belonging to the pyrazolyl-urea class, which is widely recognized as a privileged scaffold in medicinal chemistry for targeting kinases, cyclooxygenases, and soluble epoxide hydrolase among other enzymes [1]. The compound features a 2-chlorophenyl group linked via a urea bridge to a pyrazole ring that is N1-substituted with an oxan-2-yl methyl (tetrahydropyran-2-yl methyl) moiety. This specific substitution pattern distinguishes it from closely related analogs that vary in the aryl group on the urea (e.g., 2-methylphenyl, 3,4-dimethylphenyl) or in the N1-heterocyclic substituent on the pyrazole (e.g., oxan-4-yl, oxolan-3-yl, tetrahydrofuran-3-yl) . As of the search date, no primary research articles or patents specifically profiling this compound were identified in publicly accessible databases, and regulatory listing is limited to a basic ECHA substance infocard [2].

Why Pyrazolyl-Urea Analogs Cannot Be Interchanged with 1-(2-Chlorophenyl)-3-{1-[(oxan-2-yl)methyl]-1H-pyrazol-4-yl}urea in Scientific Workflows


Within the pyrazolyl-urea chemical space, minor structural modifications are known to produce profound shifts in target selectivity, potency, and pharmacokinetic behavior [1]. The 2-chlorophenyl group on the urea terminus and the oxan-2-yl methyl substituent on the pyrazole N1 position are not inert scaffold decorations; both the position and electronic nature of the aryl halide and the oxygen heterocycle attachment point can dramatically alter kinase selectivity profiles, as demonstrated across multiple patented pyrazolyl-urea kinase inhibitor series [2]. Consequently, substitution with an analog bearing a different aryl group (e.g., 2-methylphenyl or 3,4-dimethylphenyl) or a different N1-heterocycle (e.g., oxan-4-yl vs. oxan-2-yl methyl) carries a high risk of divergent biological activity and target engagement, making generic interchange scientifically unjustified without matched-pair comparative data.

Quantitative Differentiation Evidence for 1-(2-Chlorophenyl)-3-{1-[(oxan-2-yl)methyl]-1H-pyrazol-4-yl}urea vs. Closest Analogs


Structural Differentiation: 2-Chlorophenyl vs. 2-Methylphenyl Urea Terminus

The target compound bears a 2-chlorophenyl urea terminus, whereas the closest commercially cataloged analog, 1-(2-methylphenyl)-3-{1-[(oxan-2-yl)methyl]-1H-pyrazol-4-yl}urea, replaces the chlorine atom with a methyl group. In pyrazolyl-urea kinase inhibitor series, the 2-chloro substituent has been shown to confer distinct conformational preferences and hydrogen-bond acceptor properties compared to 2-methyl, potentially altering ATP-binding site complementarity [1]. The 2-chlorophenyl group provides a higher calculated logP and increased halogen-bonding potential relative to the 2-methylphenyl analog .

Structure-Activity Relationship Medicinal Chemistry Pyrazolyl-Urea

N1-Substituent Differentiation: Oxan-2-yl Methyl vs. Oxan-4-yl Attachment

The target compound features an oxan-2-yl methyl (tetrahydropyran-2-yl methyl) substituent linked via a methylene bridge to the pyrazole N1, whereas 1-(2-chlorophenyl)-3-[1-(oxan-4-yl)-1H-pyrazol-4-yl]urea (CAS 1796948-61-2) has the oxane ring attached directly at the 4-position without a methylene spacer. The methylene spacer in the target compound introduces an additional rotational degree of freedom and alters the spatial positioning of the oxygen heteroatom relative to the pyrazole core, which is expected to affect target protein interactions differently . No head-to-head biological comparison data are currently available in the public domain for these two specific analogs.

Chemical Biology Kinase Selectivity Pyrazole N1-Substitution

N1-Heterocycle Differentiation: Oxan-2-yl Methyl vs. Oxolan-3-yl (Tetrahydrofuran) Attachment

The target compound contains a six-membered oxane (tetrahydropyran) ring, while 1-(2-chlorophenyl)-3-[1-(oxolan-3-yl)-1H-pyrazol-4-yl]urea replaces it with a five-membered oxolane (tetrahydrofuran) ring. In general medicinal chemistry, six-membered oxygen heterocycles exhibit different conformational preferences, higher lipophilicity, and altered metabolic stability compared to five-membered analogs. Specifically, tetrahydropyran has been noted to provide superior metabolic stability over tetrahydrofuran in certain kinase inhibitor contexts due to reduced susceptibility to oxidative metabolism [1]. Direct comparative biological data between these two specific compounds are absent from the public literature.

Fragment-Based Drug Design Heterocycle SAR Solubility

Regioisomeric Scaffold Differentiation: Pyrazol-4-yl Urea vs. Pyrazol-5-yl Urea Core

The target compound belongs to the pyrazol-4-yl urea subclass, where the urea is attached at the 4-position of the pyrazole. In contrast, many well-characterized pyrazolyl-urea kinase inhibitors (e.g., those in patent US20110195110) employ a pyrazol-5-yl urea scaffold [1]. The regioisomeric attachment point dictates the dihedral angle between the urea and the pyrazole ring, which in turn governs the spatial presentation of the aryl urea terminus to the kinase hinge region or allosteric pocket. Pyrazol-4-yl ureas have been specifically explored as p38α MAPK inhibitors with reported IC50 values in the low micromolar range (0.037–0.069 μM) for select analogs [2].

Kinase Inhibition Regioisomerism Target Engagement

Recommended Application Scenarios for Procuring 1-(2-Chlorophenyl)-3-{1-[(oxan-2-yl)methyl]-1H-pyrazol-4-yl}urea


Chemical Probe for Pyrazol-4-yl Urea Kinase Selectivity Profiling

This compound is best positioned as a chemical probe in kinase selectivity panels, particularly for p38α MAPK or related stress-activated kinases, where the pyrazol-4-yl urea scaffold has demonstrated tractable inhibition [1]. Its 2-chlorophenyl terminus and oxan-2-yl methyl N1-substituent provide structural features that complement existing pyrazol-4-yl urea chemical probes. Procurement is appropriate for laboratories seeking to expand the chemical diversity of their kinase-focused screening libraries with a compound that offers halogen-bonding potential at the aryl terminus.

Matched-Pair SAR Studies with Aryl-Substituted Analogs

The target compound can serve as the 2-chlorophenyl member of a matched-pair series that includes the 2-methylphenyl, 3,4-dimethylphenyl, and unsubstituted phenyl analogs, all sharing the identical oxan-2-yl methyl pyrazol-4-yl urea core . This matched-pair set enables systematic exploration of aryl substitution effects on target potency, selectivity, and physicochemical properties. Procurement of the full series, including CAS 2034229-93-9, is recommended for SAR-by-catalog approaches.

N1-Substituent Vector Exploration in Fragment-Based Drug Design

As part of a fragment-growing or scaffold-hopping initiative, this compound allows exploration of the oxan-2-yl methyl vector from the pyrazole N1 position. Comparative evaluation against the oxan-4-yl analog (CAS 1796948-61-2) and the oxolan-3-yl analog (CAS 1797551-17-7) can elucidate the impact of heterocycle size, attachment point, and spacer length on target engagement and ADME properties . Procurement of all three analogs is advised for a rigorous vector exploration campaign.

Computational Docking and Pharmacophore Model Validation

Given the absence of published experimental binding data for this specific compound, it is a suitable candidate for prospective computational studies including molecular docking, free energy perturbation (FEP), and pharmacophore model development against kinase targets with solved crystal structures [1]. The 2-chlorophenyl group serves as a useful computational probe for halogen-bonding interactions, and subsequent experimental validation can close the design-make-test cycle.

Quote Request

Request a Quote for 1-(2-chlorophenyl)-3-{1-[(oxan-2-yl)methyl]-1H-pyrazol-4-yl}urea

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.